N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of isoxazole rings and a propanamide moiety. Its molecular formula is C19H22N4O3 with a molecular weight of approximately 350.41 g/mol. The structural features suggest potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Antiviral Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viruses such as the West Nile Virus (WNV) and tick-borne encephalitis virus (TBEV). In vitro assays demonstrated EC50 values in the micromolar range for these compounds, indicating their potential as antiviral agents .
Antitumor Activity
Isoxazole derivatives have also been evaluated for their antitumor effects. In several studies, compounds containing isoxazole moieties exhibited cytotoxicity against various cancer cell lines. For example, one study reported that derivatives with specific substituents on the isoxazole ring enhanced their potency against breast cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antibacterial and Antifungal Properties
The antibacterial activity of isoxazole derivatives has been documented, with several compounds showing effectiveness against both Gram-positive and Gram-negative bacteria. Moreover, antifungal activity has been observed against common pathogens such as Candida species. The specific biological pathways targeted by these compounds are still under investigation but are believed to involve disruption of cellular membranes and inhibition of nucleic acid synthesis .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in viral replication and cell signaling pathways. For instance, some studies suggest that isoxazole derivatives can inhibit enzymes critical for viral replication or modulate immune responses by affecting cytokine production .
Case Studies
- Antiviral Efficacy Against WNV : A study assessing the antiviral efficacy of various isoxazole derivatives found that certain substitutions significantly increased potency against WNV. The most effective compound showed an EC50 value of 1.3 μM in Vero cells .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple cancer cell lines, derivatives of this compound demonstrated IC50 values ranging from 10 to 30 μM depending on the specific cell line tested .
Data Tables
Biological Activity | Compound | EC50/IC50 (μM) | Target |
---|---|---|---|
Antiviral (WNV) | Isoxazole Derivative | 1.3 ± 0.5 | Vero Cells |
Antitumor | Isoxazole Derivative | 10 - 30 | Various Cancer Lines |
Antibacterial | Isoxazole Derivative | Variable | Gram-positive/negative Bacteria |
Eigenschaften
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-16(13(2)27-22-12)4-6-20(24)21-11-15-10-18(28-23-15)14-3-5-17-19(9-14)26-8-7-25-17/h3,5,9-10H,4,6-8,11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENCSWIOZMJJNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.